N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring and a cysteine moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine typically involves multi-step reactions. One common method includes the reaction of 1-methyl-2-pyrrolidinone with L-cysteine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as chloroform and dichloromethane, with sodium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques and equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine involves its interaction with specific molecular targets and pathways. For instance, as a hypoglycemic agent, it is believed to modulate glucose metabolism by influencing insulin and glucagon secretion. The compound’s structure allows it to interact with enzymes and receptors involved in these pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine include:
N-(1-Methyl-2-pyrrolidinylidene)-N’-phenyl-1-pyrrolidinecarboximidamide: A hypoglycemic agent with a similar pyrrolidine structure.
N-Methyl-L-prolinol: Another compound with a pyrrolidine ring, used in peptide synthesis.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring and a cysteine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.
Properties
CAS No. |
105099-10-3 |
---|---|
Molecular Formula |
C8H14N2O2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
(2R)-2-[(1-methylpyrrolidin-2-ylidene)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O2S/c1-10-4-2-3-7(10)9-6(5-13)8(11)12/h6,13H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
JOHFGHFMCBDDPF-LURJTMIESA-N |
Isomeric SMILES |
CN1CCCC1=N[C@@H](CS)C(=O)O |
Canonical SMILES |
CN1CCCC1=NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.